4-Azidobenzoic acid

Descripción general

Descripción

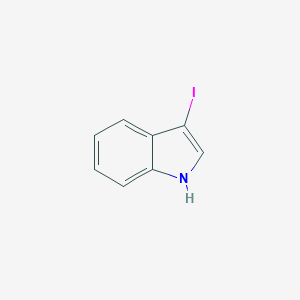

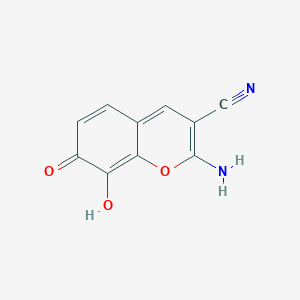

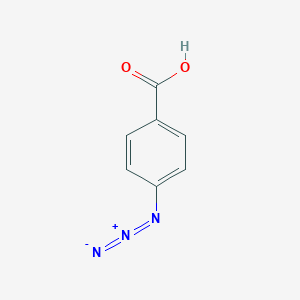

4-Azidobenzoic acid is an aromatic azide compound with the molecular formula C7H5N3O2. It is commonly used in copper (I)-catalyzed azide-alkyne cycloaddition reactions, which are a type of click chemistry reaction . This compound is known for its reactivity and is used in various chemical synthesis applications.

Mecanismo De Acción

Target of Action

4-Azidobenzoic acid is an aromatic azide

Mode of Action

It is used in copper (i)-catalyzed azide-alkyne cycloaddition reactions . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its reactivity, it’s plausible that it could influence multiple pathways, particularly those involving proteins or other molecules with alkynes, given its use in azide-alkyne cycloaddition reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known to be a highly flammable liquid and vapor . It’s also sensitive to heat, sparks, open flames, and hot surfaces . Therefore, the compound’s action, efficacy, and stability could be affected by these factors.

Análisis Bioquímico

Biochemical Properties

4-Azidobenzoic acid plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azide group, which can undergo photolysis to generate reactive nitrene intermediates. These intermediates can then form covalent bonds with nearby biomolecules, facilitating the study of protein-protein interactions and enzyme activity . For example, this compound has been used to study the interactions of protein tyrosine phosphatases, which are crucial regulators of signal transduction pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with proteins allows it to modulate protein function and activity. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of reactive nitrene intermediates upon photolysis. These intermediates can form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, this compound can inhibit protein tyrosine phosphatases by covalently modifying their active sites, thereby altering their enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in protein activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate protein function and cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments . For instance, this compound can be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function . For example, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Azidobenzoic acid can be synthesized through several methods. One common synthetic route involves the diazotization of 4-aminobenzoic acid followed by azidation. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Azidobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: It is widely used in copper (I)-catalyzed azide-alkyne cycloaddition reactions, forming triazoles.

Photolysis Reactions: The azide group can undergo photolysis to generate reactive nitrene intermediates.

Common Reagents and Conditions

Copper (I) Catalysts: Used in azide-alkyne cycloaddition reactions.

Sodium Azide: Used in the synthesis of this compound.

Hydrochloric Acid and Sodium Nitrite: Used in the diazotization step of the synthesis.

Major Products Formed

Triazoles: Formed in azide-alkyne cycloaddition reactions.

Nitrene Intermediates: Formed during photolysis reactions.

Aplicaciones Científicas De Investigación

4-Azidobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules and the study of protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a photoaffinity label.

Industry: Utilized in the production of advanced materials and nanocomposites.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrobenzoic Acid: Similar in structure but contains a nitro group instead of an azide group.

4-Aminobenzoic Acid: Precursor in the synthesis of 4-azidobenzoic acid.

4-Azidoaniline: Contains an azide group attached to an aniline ring.

Uniqueness

This compound is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo click chemistry reactions makes it a valuable tool in various fields, including materials science, biology, and medicine .

Propiedades

IUPAC Name |

4-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXPAFTXDVNANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214492 | |

| Record name | 4-Azidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6427-66-3 | |

| Record name | 4-Azidobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6427-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Azidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-Azidobenzoic acid?

A1: this compound acts as a photoaffinity label. Upon exposure to UV light, the azide group undergoes photolysis, generating a highly reactive nitrene intermediate. This nitrene readily forms covalent bonds with nearby molecules, including proteins, polymers, and other biomolecules [, , , ].

Q2: What are the implications of the covalent binding of this compound in research?

A2: This covalent binding enables researchers to: * Identify binding partners: By attaching 4-ABA to a molecule of interest and exposing it to UV light, researchers can covalently trap interacting molecules. These complexes can then be isolated and analyzed to identify the binding partners [, ].* Map binding sites: The exact amino acid residues or structural motifs involved in interactions can be pinpointed by analyzing the covalent adducts formed between 4-ABA and its target [].* Immobilize molecules: 4-ABA facilitates the covalent attachment of molecules to surfaces, creating functionalized materials for various applications like biosensors, drug delivery systems, and biocompatible coatings [, , , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₇H₅N₃O₂. It has a molecular weight of 163.13 g/mol.

Q4: Which spectroscopic techniques are typically used to characterize this compound and its derivatives?

A4: Common spectroscopic techniques include:* Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies the presence of characteristic functional groups like the azide group, typically exhibiting a strong absorption peak around 2100-2160 cm⁻¹ [, , , , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps elucidate the structure of 4-ABA derivatives and confirm successful conjugation with other molecules [, , , , ].* X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of surfaces modified with 4-ABA, confirming its presence and interactions [, , ].

Q5: Can you provide an example of this compound application in characterizing protein interactions?

A5: In a study characterizing the insulin receptor, radioactive 4-ABA was coupled to insulin. Upon binding to the receptor and subsequent UV irradiation, two specific proteins were covalently labeled, identifying them as potential components of the insulin receptor complex [].

Q6: What factors influence the stability of this compound?

A6: The stability of 4-ABA is influenced by factors such as:* Exposure to light: UV light triggers the photolysis of the azide group, thus storage in the dark is crucial for maintaining stability [, , ].* Temperature: Elevated temperatures can accelerate the decomposition of 4-ABA, hence storage at lower temperatures is recommended.* Solvent compatibility: The choice of solvent can affect the stability and solubility of 4-ABA and its derivatives. It is essential to select solvents that do not react with or degrade the compound [, , ].

Q7: Can this compound be used to modify the surface properties of materials?

A7: Yes, 4-ABA is valuable for surface modification. For example, it enhances the hydrophilicity of hydrophobic materials like natural rubber latex films []. It can also be used to functionalize surfaces with specific molecules or create superhydrophobic coatings on materials like cotton fabrics [, ].

Q8: How does the stability of this compound affect its applications?

A8: Its susceptibility to light and temperature necessitates careful handling and storage. Researchers must control exposure times and intensities during photoactivation to ensure effective crosslinking without causing unwanted reactions or degradation [, , ].

Q9: What are the advantages of using this compound in click chemistry reactions?

A9: Key advantages include:* Bioorthogonality: The azide and alkyne groups are generally absent in biological systems, making the click reaction highly selective and minimizing interference from other biomolecules.* Mild reaction conditions: The reaction proceeds efficiently under mild conditions (room temperature, aqueous media), preserving the integrity of sensitive biomolecules.* High yields and purity: Click reactions generally result in high yields and minimal side products, simplifying purification steps.

Q10: How is computational chemistry used in research involving this compound?

A11: Computational methods, like molecular docking and molecular dynamics simulations, contribute to:* Predicting binding affinities: Docking studies predict the binding affinity and potential binding modes of 4-ABA derivatives with target molecules, providing insights into structure-activity relationships [].* Understanding reaction mechanisms: Simulations help unravel the reaction mechanisms involved in the photolysis of the azide group and subsequent reactions of the nitrene intermediate [].* Designing new derivatives: Computational tools aid in the design of novel 4-ABA derivatives with improved properties, such as enhanced photoreactivity or target specificity.

Q11: How do structural modifications to this compound impact its activity?

A12: Modifications to the benzene ring or the azide group can significantly alter the reactivity and specificity of 4-ABA. For instance, introducing electron-donating or electron-withdrawing groups on the benzene ring can affect the reactivity of the azide group towards photolysis [, ]. Similarly, the length and nature of the linker connecting the azide group to the molecule of interest can influence its ability to reach and react with specific binding sites [, ].

- Stability and Formulation: Efforts are ongoing to develop stable formulations of 4-ABA and its derivatives to prevent premature degradation and ensure accurate experimental results [, ].

- Biocompatibility and Biodegradability: Researchers are exploring the biocompatibility and biodegradability of 4-ABA-modified materials, particularly for applications in drug delivery and tissue engineering [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.